(4-(Phenanthren-2-yl)phenyl)boronicacid
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Overview
Description
(4-(Phenanthren-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C20H15BO2 and a molecular weight of 298.14 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a phenanthrene moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenanthren-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of a phenylboronic acid with a phenanthrene derivative in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4 .
Industrial Production Methods: Industrial production of (4-(Phenanthren-2-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: (4-(Phenanthren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Phenols.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(Phenanthren-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(Phenanthren-2-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl ring.
Naphthylboronic acid: Contains a naphthalene moiety instead of a phenanthrene moiety.
Biphenylboronic acid: Features two phenyl rings connected by a single bond.
Uniqueness: (4-(Phenanthren-2-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C20H15BO2 |
---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(4-phenanthren-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13,22-23H |
InChI Key |
DLUSXJXLIZOYTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3)(O)O |
Origin of Product |
United States |
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